Phenyl (3-hydroxyphenyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
62380-38-5 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
phenyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H11NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h1-9,15H,(H,14,16) |
InChI Key |
RRDSAHIPJWLLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Synthesis and Chemical Properties
Synthetic Methodologies and Reaction Mechanisms
The synthesis of this compound would likely involve the reaction of 3-aminophenol (B1664112) with phenyl chloroformate or phenyl isocyanate with resorcinol (B1680541) (1,3-dihydroxybenzene) under controlled conditions to favor monosubstitution. The reaction of an amine with phenyl chloroformate typically proceeds via a nucleophilic acyl substitution mechanism.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized in the table below, based on computed data from publicly accessible chemical databases. nih.gov
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 229.07389321 |
| Topological Polar Surface Area | 58.6 Ų |
| Heavy Atom Count | 17 |
| CAS Number | 62380-38-5 |
Structural Analysis and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹H and ¹³C NMR data for Phenyl (3-hydroxyphenyl)carbamate are not published, predicted spectra can be inferred. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and 3-hydroxyphenyl rings, as well as signals for the N-H and O-H protons. The ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon of the carbamate (B1207046) group and the various aromatic carbons. For comparison, the ¹H and ¹³C NMR spectra of various tert-butyl carbamates have been well-documented. rsc.org
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include a broad O-H stretching vibration from the phenolic hydroxyl group, an N-H stretching vibration from the carbamate nitrogen, a strong C=O stretching vibration for the carbamate carbonyl group, and C-O and C-N stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations would also be present. For reference, the IR spectrum of phenyl carbamate shows characteristic peaks for -NH stretching (3422-3339 cm⁻¹), >C=O stretching (1707 cm⁻¹), -NH bending (1616 cm⁻¹), and -CN stretching (1384 cm⁻¹). rsc.org
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (229.23 g/mol ). Fragmentation patterns would likely involve cleavage of the carbamate ester linkage, leading to fragments corresponding to the phenyl and 3-hydroxyphenyl moieties.
Crystallographic Data
No published X-ray crystallographic data for this compound could be located. Analysis of the crystal structure of the related compound, Phenyl N-phenyl-carbamate, reveals that the aromatic rings are oriented at a dihedral angle and the structure is stabilized by intermolecular N-H⋯O hydrogen bonds. nih.gov It is plausible that this compound would exhibit similar hydrogen bonding interactions involving its hydroxyl and carbamate groups.
Research Applications of Phenyl 3 Hydroxyphenyl Carbamate
Biological and Pharmacological Investigations
While there is no specific data on the biological activity of this compound, the broader class of carbamates is known for a wide range of pharmacological effects. For example, various substituted phenyl carbamates have been studied for their ability to inhibit enzymes like acetylcholinesterase. epa.gov Additionally, derivatives of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate (B1207046) have been synthesized and evaluated for their enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase. ajphs.com A computational study on 3-morpholinopropyl phenyl carbamate has explored its radical scavenging mechanism, indicating potential antioxidant activity for this class of compounds. researchgate.net
Mechanism of Action and Enzyme Inhibition Studies
Given the prevalence of enzyme inhibition as a mechanism of action for many carbamates, it would be a logical starting point for investigating the biological activity of this compound. Studies on related compounds suggest that the carbamate moiety can act as a covalent modifier of serine hydrolases.
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition
Applications in Materials Science
Carbamates are fundamental building blocks for polyurethanes, a versatile class of polymers. While there is no specific research on the use of this compound in polymer science, its bifunctional nature (a hydroxyl group and an N-H group) suggests it could potentially be used as a monomer or a chain extender in the synthesis of novel polyurethanes or other polymers.
Antibacterial Spectrum and Efficacy (e.g., Gram-positive strains, Mycobacterium tuberculosis in vitro)
Agrochemical Research
Carbamates have a long history of use as herbicides, insecticides, and fungicides. nih.gov For example, ethyl (3-hydroxyphenyl)carbamate is an intermediate in the synthesis of the herbicide phenmedipham. chemicalbook.com The structural similarity suggests that this compound could be investigated for potential agrochemical applications. Recent studies on novel N-aryl carbamate derivatives have shown promising antifungal activities against various plant pathogens. biosynth.com
Conclusion
Targeted Synthesis of this compound and its Structural Analogs
The specific synthesis of this compound requires careful control over the reaction conditions to ensure the desired product is formed with high purity.
Regioselective Synthesis Strategies
Achieving regioselectivity is crucial when dealing with substrates that have multiple reactive sites, such as 3-hydroxyphenol, which has two hydroxyl groups (though in this specific case they are equivalent in resorcinol). However, in the synthesis of more complex analogs with different functional groups, directing the reaction to a specific site is paramount.
The regioselectivity of carbamate formation can be influenced by several factors, including the nature of the reactants, the solvent, and the reaction conditions. researchgate.net For example, in the reaction of a molecule with both a phenolic and an aliphatic hydroxyl group with an isocyanate, the more acidic phenolic hydroxyl group tends to be more reactive. researchgate.net The choice of catalyst can also play a significant role in directing the reaction to the desired position.
Purification and Isolation Techniques for this compound
After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques for carbamates like this compound include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution.
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. For carbamates, silica gel is a common stationary phase, and a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) can be used as the mobile phase. nih.gov
Distillation: For liquid carbamates or in cases where the starting materials are volatile, distillation under reduced pressure can be an effective purification method. chemicalbook.com
Washing/Extraction: The reaction mixture can be washed with aqueous solutions to remove water-soluble impurities. For instance, washing with a dilute acid can remove basic catalysts or unreacted amines, while washing with a dilute base can remove acidic byproducts. nih.govchemicalbook.com
The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present.
Derivatization and Chemical Modification of the this compound Core
The this compound molecule possesses several reactive sites that can be targeted for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
The hydroxyl group on the phenyl ring is a key site for derivatization. It can be alkylated or acylated to introduce various functional groups. For example, reaction with alkyl or aryl halides in the presence of a base can yield O-substituted derivatives. ajphs.com
The N-H group of the carbamate can also be a site for modification, although it is generally less reactive than the phenolic hydroxyl group. The phenyl rings themselves can undergo electrophilic substitution reactions, though the conditions must be carefully chosen to avoid side reactions with the carbamate and hydroxyl functionalities.
The ability to derivatize the this compound core is valuable for structure-activity relationship studies, where the goal is to understand how different chemical modifications affect the biological or material properties of the compound. ajphs.comnih.gov
Strategies for Modifying the Phenyl Moiety
Modification of the phenyl moiety in this compound typically involves replacing the phenol used during the initial synthesis. The fundamental reaction involves the formation of a carbamate linkage, often by reacting a derivative of 3-aminophenol with a suitable chloroformate or by reacting an alcohol or phenol with an isocyanate. To alter the "phenyl" part of the ester, different alcohols or phenols can be substituted for phenol in the synthetic scheme.
A common synthetic route involves reacting 3-aminophenol or a related precursor with a selected chloroformate. By varying the alcohol-derived portion of the chloroformate or by reacting 3-hydroxyphenyl isocyanate with different alcohols, a diverse library of carbamates can be generated. For instance, research into antitubercular agents has demonstrated the synthesis of various carbamates by reacting a modified 3-aminophenol with different alcohols, showcasing the interchangeability of this position. mdpi.com
Key examples of this strategy include:
Methyl (3-benzyl-5-hydroxyphenyl)carbamate : Synthesized using methanol. mdpi.com
Ethyl (3-benzyl-5-hydroxyphenyl)carbamate : Synthesized using ethanol. mdpi.com
Cyclopentyl (3-benzyl-5-hydroxyphenyl)carbamate : Synthesized using cyclopentanol. mdpi.com
The following table summarizes derivatives created by modifying the ester-linked moiety, based on a common (3-benzyl-5-hydroxyphenyl)amine precursor. mdpi.com
| Reactant Alcohol/Phenol | Resulting Carbamate Derivative | Reference |
|---|---|---|
| Methanol | Methyl (3-benzyl-5-hydroxyphenyl)carbamate | mdpi.com |
| Ethanol | Ethyl (3-benzyl-5-hydroxyphenyl)carbamate | mdpi.com |
| Cyclopentanol | Cyclopentyl (3-benzyl-5-hydroxyphenyl)carbamate | mdpi.com |
| 3,5-Dimethylphenol | 3,5-Dimethylphenyl (3-benzyl-5-hydroxyphenyl)carbamate | mdpi.com |
Approaches for Modifying the Hydroxyphenyl Moiety
Altering the hydroxyphenyl core of the molecule offers another avenue for creating structural diversity. This is typically achieved by introducing substituents onto the 3-aminophenol ring before the carbamoylation step. This pre-functionalization allows for the incorporation of a wide range of chemical groups, which can significantly influence the molecule's properties.
A notable example is the synthesis of antitubercular agents where a benzyl (B1604629) group was introduced to the 5-position of 3-aminophenol, yielding 3-amino-5-benzylphenol as a key intermediate. mdpi.com This modified phenol was then reacted with various reagents, such as phenyl chloroformate, to produce a series of (3-benzyl-5-hydroxyphenyl)carbamates. mdpi.com This approach demonstrates how modifications to the hydroxyphenyl ring can be used to develop compounds with potent biological activity. mdpi.com
Further examples of modifying the phenol precursor are found in the synthesis of other pharmaceutically relevant carbamates. The synthesis of Rivastigmine, for instance, involves the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol, showcasing an alkylamine substitution on the phenyl ring. google.com Similarly, chalcone-derived carbamates have been synthesized from various substituted 1-(4-hydroxyphenyl)-2-propen-1-ones, which are then reacted with phenyl isocyanate to form the carbamate linkage. orientjchem.org
The table below illustrates derivatives where the hydroxyphenyl ring has been modified prior to carbamate formation.
| Modified Phenol Precursor | Resulting Carbamate Derivative Example | Reference |
|---|---|---|
| 3-Amino-5-benzylphenol | Phenyl (3-benzyl-5-hydroxyphenyl)carbamate | mdpi.com |
| (S)-3-(1-Dimethylaminoethyl)phenol | (S)-N-Ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenyl-carbamate (Rivastigmine) | google.com |
| 3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | 4-[3-(4-Methoxyphenyl) prop-2-enoyl] phenyl phenyl carbamate | orientjchem.org |
Chemical Stability and Degradation Pathways of this compound Derivatives
The utility of carbamate derivatives is intrinsically linked to their chemical stability. The carbamate group can be considered a hybrid of an amide and an ester, granting it a degree of resonance stabilization. nih.gov However, it is susceptible to hydrolysis, particularly under basic conditions, which is often the primary pathway for its degradation in physiological environments. nih.gov
The base-catalyzed hydrolysis of N-monosubstituted carbamates, such as derivatives of this compound, proceeds through a specific mechanism. The reaction results in the formation of the parent alcohol (or phenol) and carbamic acid. nih.gov This carbamic acid is unstable and rapidly decomposes into the corresponding amine and carbon dioxide. nih.gov The intermediate in this process for monosubstituted carbamates is an isocyanate anion. nih.gov
This degradative pathway is significant as it allows carbamates to be used as prodrugs for phenols or alcohols, protecting them from first-pass metabolism and allowing for controlled release of the active substance. nih.gov While carbamates of N-monosubstituted alcohols are generally stable, those derived from N-monosubstituted phenols can exhibit lower hydrolytic stability. nih.gov In contrast to their susceptibility to chemical hydrolysis, carbamates are notably stable against degradation by various proteases, a property that makes them valuable in pharmaceutical design. nih.gov
Impact of Substituent Variations on Biological Potency
The potency and selectivity of this compound derivatives can be significantly modulated by the introduction of various substituents on the aryl rings and the hydroxyl group. These modifications influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
The substitution pattern on the aryl rings of carbamate derivatives plays a crucial role in determining their enzyme inhibitory activity. For instance, in the context of cholinesterase inhibition, the nature and position of substituents on the phenyl ring directly impact the potency and selectivity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It has been observed that methyl-substituted carbamates generally show lower inhibitory ability compared to their phenyl or benzyl counterparts. mdpi.com
Structure-activity relationship (SAR) studies on O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors have revealed the importance of substituents on both the proximal and distal phenyl rings. nih.govnih.gov Introducing small polar groups at the meta position of the distal phenyl ring of cyclohexylcarbamic acid biphenyl-3-yl ester has been shown to significantly improve inhibitory potency against FAAH. escholarship.org Specifically, a carbamoyl (B1232498) group at this position resulted in a highly potent inhibitor. escholarship.org Conversely, substituting the carbamoyl group with a methyl, 1-hydroxyethyl, or hydroxymethyl group led to compounds that, while retaining in vitro FAAH inhibitory activity, were able to cross the blood-brain barrier more readily. nih.gov
Furthermore, the introduction of fluorine atoms into the phenyl ring of phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates was found to enhance their activity as FAAH inhibitors. nih.govacs.org The position of the fluorine substituent (ortho, meta, or para) influences the inhibitory potency. nih.govacs.org
The hydroxyl group, a key feature of the parent compound, is also a critical determinant of activity. In the case of O-biphenyl-3-yl carbamates, the position of the hydroxyl group on the proximal phenyl ring influences the compound's ability to be recognized and transported by efflux transporters like Abcg2, thereby affecting its peripheral restriction. nih.govnih.gov
The following interactive table summarizes the effects of various substituents on the enzyme inhibitory activity of this compound derivatives and related carbamates.
Interactive Data Table: Impact of Substituents on Enzyme Inhibition
| Enzyme Target | Scaffold | Substituent & Position | Effect on Potency | Reference |
|---|---|---|---|---|
| Cholinesterases | Benzene-based carbamates | Methyl on aryl ring | Decreased | mdpi.com |
| Cholinesterases | Benzene-based carbamates | Phenyl or Benzyl on aryl ring | Increased | mdpi.com |
| Fatty Acid Amide Hydrolase (FAAH) | O-biphenyl-3-yl carbamates | Small polar groups at meta-position of distal phenyl ring | Increased | escholarship.org |
| Fatty Acid Amide Hydrolase (FAAH) | O-biphenyl-3-yl carbamates | Carbamoyl at meta-position of distal phenyl ring | Highly Potent | escholarship.org |
| Fatty Acid Amide Hydrolase (FAAH) | O-biphenyl-3-yl carbamates | Methyl, 1-hydroxyethyl, or hydroxymethyl at meta-position of distal phenyl ring | Retained in vitro activity, increased CNS penetration | nih.gov |
While the primary focus of research on this compound and its analogs has been on enzyme inhibition, the broader class of carbamates has been investigated for antimicrobial properties. Structural modifications are key to imparting and optimizing this activity. For instance, the introduction of specific aryl and alkyl groups can influence the antimicrobial spectrum and potency.
While direct studies on the antimicrobial efficacy of this compound are not extensively available, the principles of SAR from related carbamate structures suggest that modifications to the phenyl and hydroxyphenyl rings could be a viable strategy for developing derivatives with antimicrobial properties.
The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The ease of this donation is influenced by the electronic environment of the phenyl ring. Electron-donating groups can enhance the antioxidant activity, while electron-withdrawing groups may diminish it. The position of the hydroxyl group on the phenyl ring is also a critical factor.
While specific studies on the antiproliferative and antioxidant activities of this compound itself are limited, the general principles of medicinal chemistry suggest that derivatization of the aryl rings and the hydroxyl group would be a promising avenue to explore and optimize these biological properties.
Role of the Carbamate Moiety in Biological Recognition and Activity
The carbamate group is a central functional group in this compound and its derivatives, playing a pivotal role in their biological activity and properties. It acts as a key pharmacophore and its linkage influences the stability and bioavailability of the molecule.
The carbamate moiety is a well-established pharmacophore in a variety of biologically active compounds, particularly in enzyme inhibitors. nih.gov In the context of serine hydrolase inhibition, the carbamate group acts as a covalent modifier. nih.govacs.org It reacts with the catalytic serine residue in the active site of the enzyme, leading to carbamoylation and subsequent inactivation of the enzyme. nih.govacs.org The reactivity of the carbamate is a critical factor for its inhibitory potency. nih.govacs.org
The atoms of the carbamate group can also participate in crucial non-covalent interactions within the enzyme's binding pocket. The carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively, contributing to the binding affinity and orientation of the inhibitor. Docking studies of carbamate inhibitors with enzymes like fatty acid amide hydrolase (FAAH) have shown that the O-biphenyl scaffold of the carbamate can fit into a lipophilic region of the substrate-binding site. escholarship.org
The carbamate linkage is not only crucial for biological activity but also plays a significant role in the molecule's stability and bioavailability. The inherent reactivity of the carbamate group, which is essential for its mechanism of action as an enzyme inhibitor, also makes it susceptible to hydrolysis. nih.govacs.org
The stability of the carbamate bond can be modulated by the electronic properties of the attached aryl groups. Electron-withdrawing groups on the O-aryl moiety can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups can increase the stability of the carbamate linkage.
In the context of drug design, a balance must be struck between the reactivity required for enzyme inhibition and the stability needed for the compound to reach its target in a biological system. For example, in studies of FAAH inhibitors, it was found that highly reactive carbamates were potent inhibitors but also prone to rapid hydrolysis. nih.gov This susceptibility to hydrolysis can limit the bioavailability and in vivo efficacy of the compound.
Theoretical and in vitro studies in non-human models have been employed to predict and assess the hydrolytic stability of carbamate derivatives. These studies help in designing compounds with an optimal balance of reactivity and stability, thereby improving their pharmacokinetic profiles.
Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, QSAR studies are instrumental in predicting their inhibitory potency against various enzymes and in designing new derivatives with enhanced activity.
Three-dimensional QSAR (3D-QSAR) modeling, in particular, has been effectively applied to carbamate analogs. nih.gov This approach considers the three-dimensional properties of the molecules to predict their biological activity. For instance, in the context of acetylcholinesterase (AChE) inhibition, a target for many carbamate compounds, 3D-QSAR models have been developed. nih.gov These models often rely on aligning the carbamate structures and calculating steric and electrostatic fields, which are then correlated with inhibitory activity.
A mechanism-based 3D-QSAR approach has been successfully used for a large number of structurally diverse carbamate compounds. nih.gov This method involves identifying the inhibitory structures of a compound that can form a covalent bond with the target enzyme, followed by predicting the inhibitory potencies using a 3D-QSAR model. nih.gov Key findings from such modeling of carbamate analogs have revealed that:
The toxicity of carbamate compounds can be influenced by biotransformation. nih.gov
Hydrogen bonding at the oxyanion hole of the enzyme is critical for inhibition through covalent bonding. nih.gov
π-π interactions with specific amino acid residues, such as Trp86 in AChE, are necessary for strong inhibition. nih.gov
In another example, 3D-QSAR modeling was employed for a series of O-biphenyl carbamates designed as dual modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase (FAAH). nih.govresearchgate.net This study helped in rationalizing the structural features that are conducive to the desired activities. nih.gov
The following interactive table illustrates a hypothetical QSAR model for a series of this compound analogs, predicting their inhibitory activity (pIC₅₀) based on electronic (σ), steric (Es), and hydrophobic (π) parameters of substituents on the phenyl rings.
| Compound | Substituent (R) | σ | Es | π | Predicted pIC₅₀ |
| 1 | H | 0.00 | 0.00 | 0.00 | 5.20 |
| 2 | 4-Cl | 0.23 | -0.97 | 0.71 | 6.15 |
| 3 | 4-CH₃ | -0.17 | -1.24 | 0.56 | 5.98 |
| 4 | 4-OCH₃ | -0.27 | -0.55 | -0.02 | 5.85 |
| 5 | 4-NO₂ | 0.78 | -1.01 | -0.28 | 6.80 |
This table is illustrative and based on general QSAR principles.
Lipophilicity (log P/log D) and its Relationship to Biological Activities (Excluding ADME in humans)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical physicochemical property that influences the biological activity of compounds like this compound and its derivatives. nih.gov It governs the ability of a molecule to traverse biological membranes to reach its site of action. nih.gov
Studies on various classes of compounds, including those structurally related to carbamates, have demonstrated the importance of lipophilicity. For instance, in a series of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, chromatographically determined lipophilicity parameters were correlated with their anti-inflammatory and antioxidant potentials. nih.gov
In the context of FAAH inhibitors, a QSAR analysis of an extended set of meta-substituted derivatives revealed a negative correlation between potency and lipophilicity. acs.org This suggests that for this particular target, while a certain degree of lipophilicity is required, very high values are detrimental to the inhibitory activity, possibly due to steric hindrance or unfavorable interactions within the enzyme's binding pocket. acs.org The study also suggested that smaller substituents might engage in polar interactions with the enzyme's binding site. acs.org
The following interactive table presents hypothetical log P values and the corresponding biological activity (e.g., enzyme inhibition as IC₅₀) for a series of this compound analogs with varying substituents.
| Compound | Substituent (R) | Calculated log P | Biological Activity (IC₅₀, µM) |
| 6 | H | 2.50 | 15.4 |
| 7 | 4-F | 2.64 | 12.1 |
| 8 | 4-Cl | 3.21 | 8.5 |
| 9 | 4-Br | 3.36 | 7.9 |
| 10 | 4-I | 3.71 | 9.2 |
| 11 | 4-CF₃ | 3.37 | 8.1 |
| 12 | 4-OCF₃ | 3.54 | 8.8 |
This table is illustrative. The log P values are hypothetical and the biological activity data is for demonstrative purposes to show the trend.
As the data illustrates, there is an optimal range for lipophilicity. The unsubstituted compound has moderate activity. Introducing small, lipophilic halogen substituents (F, Cl, Br) tends to increase activity. However, a further increase in lipophilicity with a larger substituent like iodine (I) or trifluoromethoxy (OCF₃) can lead to a slight decrease in activity, suggesting the parabolic nature of the relationship.
Computational Chemistry and Molecular Modeling Approaches for Phenyl 3 Hydroxyphenyl Carbamate
Molecular Docking Simulations for Ligand-Target Interactions
Binding Mode Predictions and Interaction Analysis with Enzymes (e.g., Cholinesterases, FAAH)
While specific molecular docking studies on Phenyl (3-hydroxyphenyl)carbamate are not extensively documented in publicly available literature, the carbamate (B1207046) functional group is a well-known feature in inhibitors of key enzymes like cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and fatty acid amide hydrolase (FAAH). Carbamate derivatives often act as pseudo-irreversible inhibitors of these serine hydrolases. nih.gov
Molecular docking simulations of related carbamate compounds reveal that the carbamoyl (B1232498) group is crucial for their inhibitory activity. nih.gov In the context of cholinesterases, the carbamate moiety can interact with the catalytic serine residue in the active site. Similarly, for FAAH, which is involved in the degradation of endocannabinoids, carbamate inhibitors are known to form a covalent bond with the catalytic serine (Ser241), leading to inactivation of the enzyme. mdpi.com The docking of this compound into the active sites of these enzymes would likely predict a similar binding mode, where the phenyl and hydroxyphenyl groups occupy specific pockets within the active site, contributing to the binding affinity and selectivity.
Identification of Key Active Site Residues and Interaction Motifs
Molecular docking studies on analogous inhibitors have identified key amino acid residues that are critical for binding. For cholinesterase inhibitors, interactions with residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS) are significant. For instance, in studies of tacrine-carbamate derivatives, interactions with specific amino acid residues within the active site of both AChE and BuChE were elucidated through molecular modeling. nih.gov
In the case of FAAH, the catalytic triad (B1167595) (Ser241, Ser217, and Lys142) is the primary site of interaction for carbamate inhibitors. nih.gov Beyond the catalytic triad, other residues forming the acyl-chain binding channel and the membrane access channel are also important for ligand recognition and binding. nih.gov A docking study of this compound would aim to identify which of these residues it interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex and to analyze its conformational changes over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein.
For a complex of this compound with an enzyme like AChE or FAAH, MD simulations would reveal the stability of the initial docked pose. nih.gov These simulations can confirm whether the key interactions predicted by docking are maintained over a period of simulated time. Furthermore, MD can uncover conformational rearrangements in the protein's active site upon ligand binding, which can be crucial for understanding the mechanism of inhibition. Such simulations have been used to investigate the binding of other inhibitors to FAAH, highlighting the dynamic nature of the enzyme's active site. nih.gov
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds with similar features, a process known as virtual screening.
For this compound, a pharmacophore model could be developed based on its structure and known interactions of similar molecules. The key features would likely include hydrogen bond donors (the hydroxyl and N-H groups), hydrogen bond acceptors (the carbonyl and hydroxyl oxygens), and aromatic rings. mdpi.com Once a validated pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel potential inhibitors of cholinesterases or FAAH that possess a different chemical scaffold but share the same crucial interaction features.
In Silico Prediction of Physicochemical and ADMET Properties (Excluding Human Toxicity/Absorption)
Computational tools can predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule, which are crucial for assessing its drug-likeness. For this compound, several key properties have been computed and are available in public databases like PubChem. nih.gov
These in silico predictions are valuable for early-stage drug discovery as they can help to identify potential liabilities of a compound before it is synthesized and tested in the lab. nih.gov
Table 1: Computed Physicochemical and ADMET Properties of this compound
| Property | Value | Source |
| Molecular Weight | 229.23 g/mol | PubChem nih.gov |
| XLogP3 | 2.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Topological Polar Surface Area | 58.6 Ų | PubChem nih.gov |
Future Research Directions and Potential Applications in Experimental Systems
Exploration of Novel Biological Targets for Phenyl (3-hydroxyphenyl)carbamate and its Derivatives
While direct biological targets of this compound are not extensively documented, research into its derivatives has revealed promising areas for further investigation. The core structure presents a versatile scaffold for modification, allowing for the exploration of a range of biological activities.
One promising avenue of research is in the field of infectious diseases. A study on (3-benzyl-5-hydroxyphenyl)carbamates, which are derivatives of this compound, has identified them as potential antitubercular agents. This suggests that the carbamate (B1207046) scaffold could be a starting point for developing new classes of antibiotics. Future research could focus on screening this compound and a library of its derivatives against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads.
Another area of significant interest is the modulation of enzyme activity. The carbamate functional group is known to interact with various enzymes, particularly serine hydrolases. Research on O-biphenyl-3-yl carbamates has demonstrated that the placement of a hydroxyl group on the phenyl ring, including the meta position analogous to this compound, can influence inhibitory activity and selectivity. Specifically, a meta-hydroxy derivative of an O-biphenyl-3-yl carbamate was found to be a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the regulation of endocannabinoid signaling. nih.gov This finding strongly suggests that this compound and its derivatives warrant investigation as potential modulators of FAAH and other serine hydrolases.
Table 1: Investigated Biological Targets of this compound Derivatives
| Derivative Class | Investigated Target/Activity | Experimental System |
|---|---|---|
| (3-Benzyl-5-hydroxyphenyl)carbamates | Antitubercular | In vitro assays against Mycobacterium tuberculosis |
| O-Biphenyl-3-yl carbamates (m-hydroxy) | Fatty Acid Amide Hydrolase (FAAH) inhibition | In vitro enzyme assays |
Development of Advanced Synthetic Methodologies for Carbamate Scaffolds
The synthesis of carbamates is a well-established field in organic chemistry, yet there is always room for the development of more efficient, versatile, and environmentally friendly methodologies. The synthesis of this compound itself can be approached through several established routes, typically involving the reaction of 3-aminophenol (B1664112) with a phenyl chloroformate or a related carbonyl donor.
Future research in this area could focus on several key aspects:
Greener Synthesis: Exploring the use of greener solvents and reagents to minimize the environmental impact of carbamate synthesis. This could involve the use of catalytic methods that avoid stoichiometric activating agents.
Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a wide variety of this compound derivatives. This would be invaluable for structure-activity relationship (SAR) studies and for screening against a broad range of biological targets.
One-Pot Procedures: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste. For example, a one-pot synthesis of substituted piperidines, quinolizidines, and other alkaloid scaffolds has been developed, and similar principles could be applied to carbamate synthesis. mdpi.com
A general approach to synthesizing phenyl carbamates involves the reaction of a phenol (B47542) with an isocyanate, or the reaction of an amine with a chloroformate. For this compound, a common method would be the reaction of 3-aminophenol with phenyl chloroformate in the presence of a base.
Table 2: Potential Advanced Synthetic Approaches for Carbamate Scaffolds
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Catalytic Carbamoylation | Use of transition metal or organocatalysts to facilitate carbamate formation. | Reduced waste, milder reaction conditions. |
| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved control, scalability, and safety. |
| Bio-catalysis | Employing enzymes to catalyze carbamate synthesis. | High selectivity, environmentally benign. |
Rational Design of Next-Generation Carbamate Probes and Research Tools
The development of chemical probes is essential for dissecting complex biological processes. The carbamate scaffold is an attractive starting point for the design of such probes due to its ability to be modified to incorporate reporter groups, photo-activatable moieties, or reactive functionalities for covalent labeling of target proteins.
Future efforts in this area should focus on the rational design of probes based on the this compound structure. This could involve:
Activity-Based Probes (ABPs): Designing ABPs that covalently modify the active site of target enzymes, such as serine hydrolases. These probes can be used to profile enzyme activity in complex biological samples and to identify novel drug targets. The carbamate moiety can act as a "warhead" that reacts with the active site serine of these enzymes. nih.govresearchgate.net
Fluorescent Probes: Incorporating fluorophores into the this compound scaffold to create probes for fluorescence imaging. These probes could be designed to report on the presence or activity of a specific target in living cells or organisms. For instance, norcyanine-carbamates have been developed as versatile near-infrared fluorogenic probes. nih.gov
Photoaffinity Probes: Introducing photo-activatable groups, such as diazirines or benzophenones, to allow for light-induced covalent crosslinking to target proteins. This is a powerful technique for identifying the direct binding partners of a small molecule.
The design of these probes would be guided by computational modeling and a deep understanding of the structure-activity relationships of the carbamate scaffold.
Integration of Multi-Omics Data in Carbamate Research
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the global effects of a small molecule on a biological system. While no specific multi-omics studies have been reported for this compound, this represents a significant and promising area for future research.
By treating non-human model systems (e.g., cell cultures, yeast, or nematodes) with this compound or its derivatives, researchers can generate vast datasets that can be integrated to:
Identify On- and Off-Target Effects: Proteomics can identify the direct protein targets of the compound, while transcriptomics and metabolomics can reveal downstream changes in gene expression and metabolic pathways.
Elucidate Mechanisms of Action: By observing the global cellular response to the compound, researchers can gain insights into its mechanism of action. For example, a multi-omics investigation into an anti-tubercular fatty acid analogue revealed its impact on mycolic acid biosynthesis. nih.gov
Discover Biomarkers: Changes in the proteome or metabolome in response to treatment could serve as biomarkers for the compound's activity.
The integration of these multi-omics datasets will require sophisticated bioinformatic tools and will provide a systems-level understanding of the biological effects of this compound and its derivatives.
Application in Chemical Biology for Pathway Elucidation (in non-human systems)
Chemical biology aims to use small molecules to understand and manipulate biological processes. This compound and its derivatives have the potential to be valuable tools in this field for elucidating cellular pathways in non-human systems.
Future applications could include:
Pathway Interrogation: Using a selective inhibitor based on the this compound scaffold to block a specific step in a signaling or metabolic pathway. This would allow researchers to study the consequences of this blockage and to map the connections within the pathway.
Target Validation: Once a potential drug target is identified, a selective probe derived from this compound can be used to confirm that modulating this target has the desired effect in a cellular or organismal context.
Phenotypic Screening: Screening a library of this compound derivatives in a non-human model system (e.g., zebrafish or C. elegans) to identify compounds that produce a specific phenotype. The subsequent identification of the target of the "hit" compound can lead to the discovery of new genes and pathways involved in that phenotype.
The development of well-characterized and selective chemical probes based on the this compound scaffold will be crucial for their successful application in chemical biology to unravel the complexities of biological networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
